![molecular formula C18H18N4S B299526 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE](/img/structure/B299526.png)
4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a piperazine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE typically involves the formation of the thiazole ring, followed by the attachment of the phenyl and pyridinyl groups, and finally the incorporation of the piperazine ring. Common reagents might include thioamides, halogenated aromatic compounds, and piperazine derivatives. Reaction conditions often involve heating, the use of solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzene in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted thiazoles, pyridines, and piperazines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperidine
- 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)morpholine
Uniqueness
4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is unique due to its specific combination of the thiazole, pyridine, and piperazine rings, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H18N4S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2 |
Clé InChI |
FTIJNRLFGFYJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299444.png)
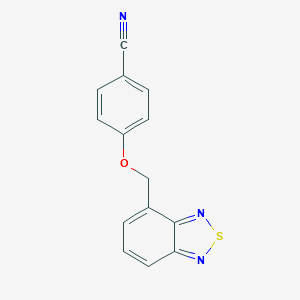
![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
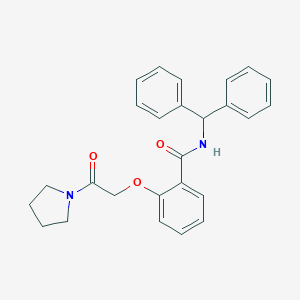
![2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
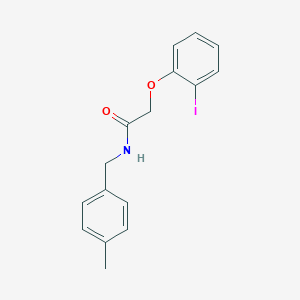
![4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B299458.png)
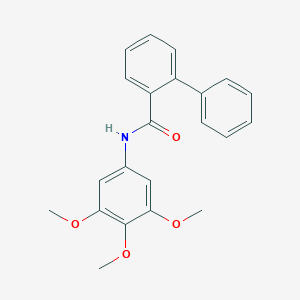
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
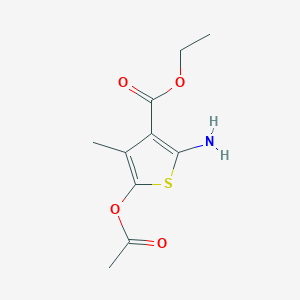
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
